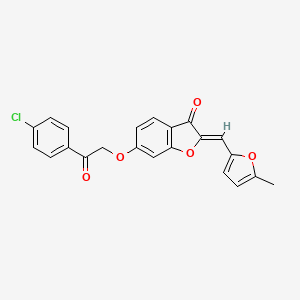

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Descripción

The compound (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one (CAS: 622794-98-3) belongs to the aurone class of benzofuran-3(2H)-one derivatives. Its molecular formula is C₂₂H₁₅ClO₅, with a molecular weight of 394.8 g/mol. Key physicochemical properties include an XLogP3 value of 5.1 (indicating moderate lipophilicity), five hydrogen bond acceptors, and a polar surface area of 65.7 Ų . The Z-configuration of the exocyclic double bond is critical for its stereochemical activity, as seen in related aurones .

Propiedades

IUPAC Name |

(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO5/c1-13-2-7-17(27-13)11-21-22(25)18-9-8-16(10-20(18)28-21)26-12-19(24)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKXTRHTLFPZIM-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 5-methylfurfural in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

The compound exhibits several biological activities that make it a subject of interest in research:

Antioxidant Activity

Research indicates that this compound has significant antioxidant properties. It can effectively reduce reactive oxygen species (ROS) levels in various cell types, thereby protecting cells against oxidative damage. The antioxidant activity is attributed to the presence of hydroxyl groups that scavenge free radicals.

Anti-inflammatory Effects

The compound shows promise in inhibiting pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory diseases. Studies have demonstrated that it can suppress the adhesion of monocytes to endothelial cells, a critical step in the inflammatory response.

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | Scavenging free radicals |

| Anti-inflammatory | >70% inhibition of monocyte adhesion | Suppression of TNF-α and related pathways |

| Anticancer | Induction of apoptosis | Activation of caspases |

Anticancer Properties

Preliminary studies suggest that (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one may inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis through intrinsic pathways and cell cycle arrest.

Inflammatory Bowel Disease (IBD)

A study highlighted the compound's ability to inhibit TNF-α-induced adhesion of monocytes to colon epithelial cells, which is critical in IBD. The results showed over 70% inhibition of this adhesion process, indicating its potential as a therapeutic agent for inflammatory diseases.

Cancer Research

In vitro studies demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models. Increased apoptosis was observed in tumor tissues following treatment, suggesting its efficacy as an anticancer agent.

Mecanismo De Acción

The mechanism of action of (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Anticancer Aurones Targeting Tubulin

Compound 5a : (Z)-2-((1-Ethyl-5-methoxyindol-3-yl)methylene)-6-oxyacetonitrile benzofuran-3(2H)-one

- Activity : Inhibits PC-3 prostate cancer cell proliferation with IC₅₀ < 100 nM and blocks tubulin polymerization by binding to the colchicine site .

- Structural Distinction : The indole substituent and acetonitrile group enhance tubulin binding affinity compared to the target compound’s 5-methylfuran and 4-chlorophenyl groups.

Compound 5b : (Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Target Compound :

- Hypothesized Mechanism: Likely shares tubulin-targeting activity due to structural similarity, but specific data are unavailable.

Antiviral Benzofuranone Derivatives

CID: 1804018 : (Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

- Activity : Inhibits Marburg virus replication by binding to the nucleoprotein (NP), with PC3 = 8.74% in computational studies .

- Structural Advantage : Multiple methoxy groups improve solubility and NP-binding stability (MD simulations show ΔG = -9.2 kcal/mol) .

6w : (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

- Synthesis : Yield = 93.5% via aldol condensation; melting point = 218.9–219.6°C .

- Key Feature : The 3,4-dimethoxybenzylidene group increases polarity (polar surface area = 75.2 Ų), favoring aqueous solubility over the target compound .

PIM1 Inhibitor : (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one

Structural-Activity Relationship (SAR) Insights

Actividad Biológica

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a chlorophenyl moiety and a furan substituent, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Characteristics

- Molecular Weight : 410.87 g/mol

- IUPAC Name : (Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one

1. Anticancer Activity

Recent studies indicate that benzofuran derivatives, including the target compound, exhibit significant anticancer properties. For instance, compounds similar in structure have shown potent activity against various cancer cell lines such as HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4g | HCC1806 | 5.93 | Induction of apoptosis |

| 4g | HeLa | 5.61 | VEGFR-2 inhibition |

The compound 4g, a benzofuran-based chalcone derivative, demonstrated a dose-dependent increase in apoptosis rates in HCC1806 cells when tested at concentrations of 3 µmol/L and 6 µmol/L, indicating its potential as a therapeutic agent against breast cancer .

2. Anti-inflammatory Effects

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. The compound's structure suggests it may inhibit key inflammatory mediators such as TNF and ILs. For example, related benzofuran compounds have shown up to 98% reduction in IL-1 levels in vitro .

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of NF-κB : Several studies have demonstrated that benzofuran derivatives can inhibit NF-κB activity, a critical transcription factor involved in inflammation and cancer progression .

- VEGFR-2 Inhibition : The compound's structural components suggest potential binding affinity to VEGFR-2, a target for anti-cancer therapies, which plays a vital role in tumor angiogenesis .

Case Studies and Research Findings

- Study on Benzofuran Derivatives : A study evaluated the anti-inflammatory effects of various benzofuran derivatives, revealing significant inhibition of nitric oxide production and suppression of COX enzymes without cytotoxic effects .

- Antitumor Activity Assessment : Another research highlighted the synthesis and evaluation of new benzofuran-based compounds showing promising anticancer activity against multiple cell lines with specific focus on apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.